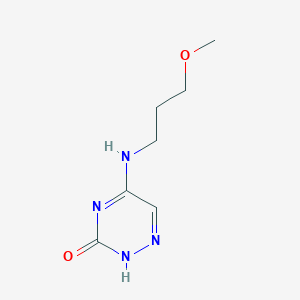![molecular formula C19H19N5O2 B254326 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one, also known as MPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MPTT is a triazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学的研究の応用
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been extensively studied for its potential applications in various fields. In medicine, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and liver cancer. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In agriculture, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to exhibit antifungal activity against various plant pathogens, including Fusarium oxysporum and Rhizoctonia solani. In environmental science, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to exhibit photocatalytic activity by degrading organic pollutants in water.
作用機序
The mechanism of action of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one exhibits various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one exhibits antifungal activity by inhibiting the growth of plant pathogens. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has also been shown to exhibit photocatalytic activity by degrading organic pollutants in water.
実験室実験の利点と制限
One of the advantages of using 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one. One area of research is the development of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in more detail, which could lead to the identification of new targets for drug development. Additionally, research on the potential applications of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in environmental science, such as the degradation of organic pollutants in water, could have significant implications for the development of new technologies for water treatment.
合成法
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one can be synthesized using various methods, including the reaction of 4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate to form 4-(2-phenylethoxy)benzaldehyde hydrazone, which is then reacted with 6-methyl-1,2,4-triazin-3-one to yield 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one. Another method involves the reaction of 4-(2-phenylethoxy)benzaldehyde with 6-methyl-1,2,4-triazin-3-one in the presence of hydrazine hydrate and acetic acid. The yield of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one using these methods ranges from 60-80%.
特性
製品名 |
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
|---|---|
分子式 |
C19H19N5O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C19H19N5O2/c1-14-18(21-19(25)24-22-14)23-20-13-16-7-9-17(10-8-16)26-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H2,21,23,24,25)/b20-13+ |
InChIキー |
CYCTXPAEDPRMDC-DEDYPNTBSA-N |
異性体SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)OCCC3=CC=CC=C3 |
正規SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)OCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)



![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)

